molecular formula C16H23N5O B5637625 1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

Cat. No. B5637625
M. Wt: 301.39 g/mol
InChI Key: UYXOHDAPCTXJLV-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemical entities featuring the piperidine structure, often explored for their pharmacological potential. Such compounds are known for their affinity and selectivity towards specific receptors in human and rat models (Dandu et al., 2012).

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes. For instance, compounds with similar structures have been synthesized through a series of steps involving reactions with benzene sulfonyl chloride and various other intermediates, yielding compounds with diverse biological activities (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming the expected structural features (Khalid et al., 2016).

Chemical Reactions and Properties

Compounds in this class have demonstrated diverse chemical reactivities, such as the Boulton–Katritzky rearrangement, leading to the formation of planar pyrazolines and pyrazoles under specific conditions (Kayukova et al., 2018).

Physical Properties Analysis

While specific data on the physical properties of 1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is not detailed in the available literature, related compounds exhibit unique physical properties determined through spectral and crystallographic analysis (Thimmegowda et al., 2009).

Chemical Properties Analysis

Chemical properties of related compounds have been extensively studied, revealing a range of biological activities. These activities are often a function of the compound’s specific chemical structure, as seen in various synthesized derivatives (Khalid et al., 2016).

properties

IUPAC Name

2-cyclobutyl-5-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-3-14(4-1)15-18-19-16(22-15)20-10-5-13(6-11-20)7-12-21-9-2-8-17-21/h2,8-9,13-14H,1,3-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXOHDAPCTXJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(O2)N3CCC(CC3)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperidine

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